![molecular formula C10H10N2O5 B112955 3-Acetamido-4-methyl-2-nitrobenzoic acid CAS No. 7356-52-7](/img/structure/B112955.png)
3-Acetamido-4-methyl-2-nitrobenzoic acid
Overview
Description
3-Acetamido-4-methyl-2-nitrobenzoic acid is a chemical compound with the CAS Number: 7356-52-7 and Linear Formula: C10H10N2O5 . It has a molecular weight of 238.2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 238.2 .Scientific Research Applications
Solubility and Thermodynamic Properties
Computation of Abraham model solute descriptors : Abraham model solute descriptors for 3-methyl-4-nitrobenzoic acid, a compound related to 3-acetamido-4-methyl-2-nitrobenzoic acid, have been calculated from measured solubility data. This research contributes to understanding the solubility behavior of these compounds in various solvents (Acree et al., 2017).
Thermodynamic modeling of solubility : Studies on 3-methyl-4-nitrobenzoic acid, a similar compound, provide insights into the solubility and thermodynamic behavior of this compound in different organic solvents, which is crucial for optimizing purification processes (Wu et al., 2016).
Chemical Structure and Reaction Mechanisms
Nitro derivatives structural analysis : Studies on the structures of nitro derivatives of 3-acetamidobenzyl acetate provide valuable insights into the molecular conformation and chemical bonding of compounds like this compound (Mazurek et al., 1998).
Synthesis and characterisation of pure isomers : Research on the synthesis and characterization of isomeric compounds provides a foundation for understanding the chemical properties and potential applications of this compound and its isomers (Corrie & Craik, 1994).
Environmental and Microbial Interactions
- Microbial transformation of nitroaromatic compounds : Investigating the transformation of nitroaromatic compounds in sewage effluent sheds light on the environmental fate and potential biodegradation pathways of compounds like this compound (Hallas & Alexander, 1983).
Synthesis and Pharmaceutical Applications
Synthesis of amino sugars and derivatives : Research on the synthesis of N-acyl derivatives of amino sugars provides insights into the potential pharmaceutical and biochemical applications of this compound and related compounds (Yamamoto et al., 1965).
Synthesis of oxadiazole derivatives with anti-salmonella activity : Studies on the synthesis of oxadiazole derivatives and their antibacterial activity highlight the potential of using this compound in the development of new antibacterial agents (Salama, 2020).
Safety and Hazards
properties
IUPAC Name |
3-acetamido-4-methyl-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWKWQKCFPEDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287897 | |
Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7356-52-7 | |
Record name | 7356-52-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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